molecular formula C34H47N3O22 B11931085 DMNPE-4 AM-caged-calcium

DMNPE-4 AM-caged-calcium

Cat. No.: B11931085
M. Wt: 849.7 g/mol
InChI Key: UUZFENOXYOBVDU-UHFFFAOYSA-N
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Description

DMNPE-4 AM-caged-calcium is a photolabile analogue of EGTA, a highly efficient calcium-selective cage. It is designed to chelate and cage calcium ions, with dissociation constants (Kd) of 48 nM and 19 nM at pH 7.2 and pH 7.4, respectively. Upon photolysis, its affinity for calcium decreases significantly (Kd ≈ 2 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMNPE-4 AM-caged-calcium involves multiple steps, including the incorporation of photolabile protecting groups and calcium chelating moieties. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as esterification, amidation, and photolabile group attachment .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

DMNPE-4 AM-caged-calcium primarily undergoes photolysis, where exposure to light causes the release of caged calcium ions. This reaction is highly efficient and can be triggered by UV or two-photon excitation .

Common Reagents and Conditions

Major Products Formed

The major product formed from the photolysis of this compound is free calcium ions, which can then participate in various biochemical processes .

Scientific Research Applications

DMNPE-4 AM-caged-calcium has a wide range of applications in scientific research:

    Chemistry: Used to study calcium-dependent reactions and processes by providing controlled release of calcium ions.

    Biology: Employed in cellular and molecular biology to investigate calcium signaling pathways and their roles in cellular functions.

    Medicine: Utilized in research on calcium-related diseases and potential therapeutic interventions.

    Industry: Applied in the development of calcium-sensitive materials and sensors

Mechanism of Action

DMNPE-4 AM-caged-calcium exerts its effects through the controlled release of calcium ions upon photolysis. The compound chelates calcium ions, and upon exposure to light, the photolabile groups are cleaved, releasing the calcium ions. This mechanism allows precise spatial and temporal control of calcium ion concentrations in experimental settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency in calcium chelation and its photolabile nature, allowing precise control over calcium ion release. This makes it particularly valuable in research applications requiring controlled calcium signaling .

Properties

Molecular Formula

C34H47N3O22

Molecular Weight

849.7 g/mol

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl]amino]acetate

InChI

InChI=1S/C34H47N3O22/c1-22(38)52-18-56-31(42)14-35(15-32(43)57-19-53-23(2)39)7-8-50-9-10-51-30(26-11-28(48-5)29(49-6)12-27(26)37(46)47)13-36(16-33(44)58-20-54-24(3)40)17-34(45)59-21-55-25(4)41/h11-12,30H,7-10,13-21H2,1-6H3

InChI Key

UUZFENOXYOBVDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CCOCCOC(CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)CC(=O)OCOC(=O)C

Origin of Product

United States

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